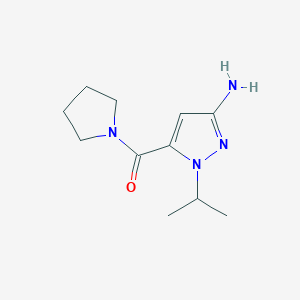

7-Chloro-4-hydrazinylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

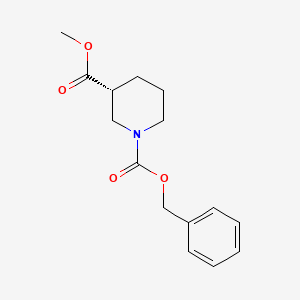

7-Chloro-4-hydrazinylquinazoline is a chemical compound used in scientific research. It has a molecular weight of 194.62 . It’s typically found in powder form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 7-Chloro-4-hydrazinylquinazoline involves the reaction of an anthranilic acid with urea to get 2,4 dihydroxyl quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline derivative . The 2,4 dichloro quinazoline then reacts with hydrazine hydrate in methanol for 4 hours to get the desired compound .Molecular Structure Analysis

The InChI code for 7-Chloro-4-hydrazinylquinazoline is1S/C8H7ClN4.ClH/c9-5-1-2-6-7 (3-5)11-4-12-8 (6)13-10;/h1-4H,10H2, (H,11,12,13);1H . Physical And Chemical Properties Analysis

7-Chloro-4-hydrazinylquinazoline is a powder with a molecular weight of 194.62 . It’s stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activity : Novel 4-substituted-6,7-dimethoxyquinazolines, synthesized via reacting 4-hydrazinylquinazoline with different aromatic aldehydes or isothiocyanates, showed significant anticancer and antimicrobial activities. These compounds were effective against various human tumor cell lines and showed antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Kassab et al., 2016).

Antimicrobial Activity of Novel Derivatives : Novel hydrazinyl quinazoline amine derivatives have been synthesized and demonstrated antimicrobial activities. This suggests the potential of these compounds in the development of new antimicrobial agents (Samel & Pai, 2011).

Potential as Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxamides showed effectiveness in decreasing seizures, demonstrating antinociceptive and anti-inflammatory properties. This indicates their potential use in treating acute pain and seizures (Wilhelm et al., 2014).

Mycobacterium Tuberculosis Inhibitors : Compounds synthesized from 7-chloro-4-hydrazinylquinazoline showed promising inhibitory activity against Mycobacterium tuberculosis, suggesting their potential in antitubercular therapy (Salve, Alegaon, & Sriram, 2017).

Antihiv, Antibacterial, and Antifungal Activities : Novel 1,4-disubstituted-1,2,4-triazolo[4,3-a] quinazolin-5(4H)-ones synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one demonstrated significant antifungal and antibacterial activities, including against Mycobacterium tuberculosis (Alagarsamy et al., 2006).

Synthesis and Application in Antimalarial and Anticancer Treatments : Several studies have synthesized and evaluated derivatives of 7-chloroquinoline for their antimalarial and anticancer activities, revealing the compound's potential in treating these diseases https://consensus.app/papers/synthesis-anticancer-evaluation-ramírez/862438b682305ffc9c6d093a19f0cc47/?utm_source=chatgpt" target="_blank">(Khan et al., 2009; Ramírez et al., 2021)

Antioxidant Properties : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxylates have demonstrated potential antioxidant activities, suggesting their use in combating oxidative stress-related conditions (Saraiva et al., 2015).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is believed to interact with its targets through a nucleophilic aromatic substitution reaction . This interaction may result in changes to the cellular environment, potentially affecting the function of targeted molecules .

Biochemical Pathways

The biochemical pathways affected by 7-Chloro-4-hydrazinylquinazoline are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-4-hydrazinylquinazoline. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Propiedades

IUPAC Name |

(7-chloroquinazolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWVAZNOXJFTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-hydrazinylquinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2415268.png)

![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)

![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)